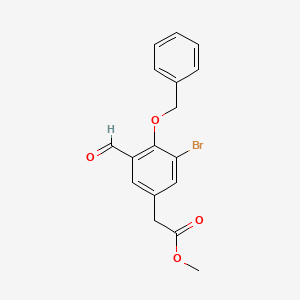

Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester

Description

Benzeneacetic acid, 3-bromo-5-formyl-4-(phenylmethoxy)-, methyl ester (molecular formula: C₁₇H₁₅BrO₅; approximate molecular mass: 397.2 g/mol) is a substituted aromatic ester characterized by three key functional groups:

- 3-Bromo substituent: Enhances electrophilicity and influences electronic properties via electron-withdrawing effects.

- 5-Formyl group: Introduces reactivity toward nucleophilic additions or condensations.

- 4-(Phenylmethoxy) group: A bulky ether substituent that impacts steric interactions and solubility.

- Methyl ester: Stabilizes the carboxylic acid derivative and modulates lipophilicity.

This compound is structurally tailored for applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals. Its synthesis likely involves bromination, formylation, and etherification steps, analogous to methods described in related compounds .

Properties

IUPAC Name |

methyl 2-(3-bromo-5-formyl-4-phenylmethoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO4/c1-21-16(20)9-13-7-14(10-19)17(15(18)8-13)22-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHGIYOYXSQHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729210 | |

| Record name | Methyl [4-(benzyloxy)-3-bromo-5-formylphenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583031-89-4 | |

| Record name | Methyl [4-(benzyloxy)-3-bromo-5-formylphenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects :

- The 3-bromo group in the target compound increases electrophilicity compared to chloro (C₁₆H₁₅ClO₄, ) or methoxy (C₁₆H₁₆O₃, ) analogues. This enhances reactivity in Suzuki-Miyaura or Ullmann coupling reactions.

- The 5-formyl group distinguishes it from nitro (C₉H₁₀N₂O₅, ) or hydroxy derivatives, enabling condensation reactions (e.g., hydrazone formation).

Methyl esterification improves lipid solubility relative to free acids (e.g., benzoic acid derivatives in ).

Synthetic Methodologies: Similar to , the target compound’s 4-OCH₂Ph group could be installed via Cs₂CO₃-mediated alkylation of a phenolic precursor . Bromination at position 3 may follow electrophilic aromatic substitution (e.g., using Br₂/FeBr₃), while formylation could employ Vilsmeier-Haack conditions .

Reactivity and Functional Group Compatibility

- Bromo vs. Chloro : Bromine’s higher leaving-group ability makes the target compound more reactive in nucleophilic aromatic substitutions than its chloro analogue .

- Formyl vs.

- Methyl Ester Stability : Compared to ethyl esters (e.g., ), methyl esters are less prone to transesterification but may require harsher conditions for hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.